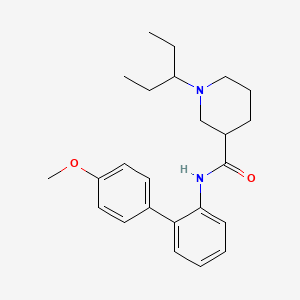![molecular formula C22H36N2O2 B6063361 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, also known as AH-7921, is a synthetic opioid that has been gaining attention in the scientific community due to its potential use as a research tool. This compound was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. Since then, AH-7921 has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal activity, resulting in the reduction of pain perception. This compound has been shown to have a higher affinity for the mu-opioid receptor than other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of pain. In addition, this compound has been shown to produce respiratory depression, sedation, and hypothermia, which are common effects of opioids. However, this compound has also been shown to produce less severe respiratory depression and sedation compared to other opioids, suggesting that it may have a more favorable safety profile.
实验室实验的优点和局限性
One of the advantages of using 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the structure-activity relationships of opioid ligands. In addition, this compound has been shown to produce less severe respiratory depression and sedation compared to other opioids, which may make it a safer option for certain experiments.
However, this compound also has some limitations for lab experiments. It has been shown to produce tolerance and dependence, which may complicate certain experiments. In addition, this compound has been shown to have a short half-life, which may limit its usefulness in certain experiments that require longer-lasting effects.
未来方向
There are several future directions for research on 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine. One area of interest is the development of new opioid receptor ligands based on the structure of this compound. Researchers are also interested in studying the potential therapeutic uses of this compound, particularly in the treatment of pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and dependence.
合成方法
The synthesis of 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine involves the reaction of cyclohexanone with N-methylpiperidine in the presence of sodium hydroxide to form the intermediate 1-cyclohexyl-4-methylpiperidine. This intermediate is then reacted with 3,4-dimethoxyphenethylamine in the presence of lithium aluminum hydride to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has been studied for its potential use as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. One of the primary applications of this compound in scientific research is as a reference compound for the development of new opioid receptor ligands. This compound has been shown to have high affinity for the mu-opioid receptor, making it a useful tool for studying the structure-activity relationships of opioid ligands.
属性
IUPAC Name |
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-23(15-13-18-11-12-21(25-2)22(16-18)26-3)20-10-7-14-24(17-20)19-8-5-4-6-9-19/h11-12,16,19-20H,4-10,13-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBDFLUUCRJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)

